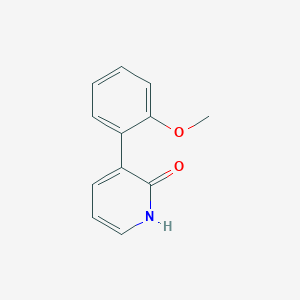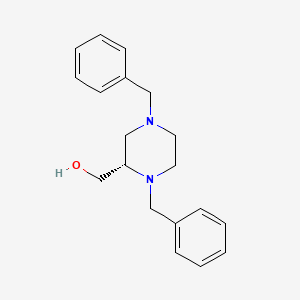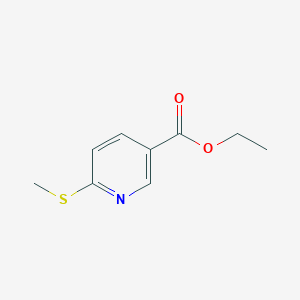
4-Fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide, 95% (4-Fluoro-N'-hydroxy-3-methoxybenzamide, 95%) is a synthetic compound that is gaining popularity in the scientific research community due to its unique properties. It has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmacology. This compound is also known as 4-Fluoro-N'-hydroxy-3-methoxybenzamide, 95%, and is commonly abbreviated as 4-Fluoro-N'-OH-3-MBA.
Aplicaciones Científicas De Investigación
4-Fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide, 95% has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, it can be used as a reagent for the synthesis of various compounds. In biochemistry, it can be used as a fluorescent probe to study the structure and function of proteins and other biomolecules. In pharmacology, it can be used as a drug candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 4-Fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide, 95% is not fully understood. However, it is believed that the compound binds to and activates certain receptors in the body, which then leads to various biochemical and physiological effects.
Biochemical and Physiological Effects
4-Fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to bind to and activate certain receptors in the body, which can lead to increased production of certain hormones and neurotransmitters, such as serotonin and dopamine. It has also been shown to have anti-inflammatory and analgesic effects, and to reduce the risk of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be stored for long periods of time without significant degradation. It is also relatively non-toxic, making it a safe compound for use in laboratory experiments. However, it is important to note that the compound is not approved for human use, and should only be used in laboratory experiments.
Direcciones Futuras
4-Fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide, 95% has a wide range of potential future applications. It has been suggested that the compound could be used as a potential drug candidate for the treatment of certain diseases, such as depression and anxiety. It could also be used as a fluorescent probe to study the structure and function of proteins and other biomolecules. Additionally, it could be used in the synthesis of various compounds, such as chemical pesticides and food additives. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
4-Fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide, 95% is a synthetic compound that can be synthesized from the reaction of 4-fluorobenzaldehyde and N'-hydroxy-3-methoxybenzamide. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of 140 °C for a period of 4 hours. The reaction produces the desired compound in a yield of 95%.
Propiedades
IUPAC Name |
4-fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-7-4-5(8(10)11-12)2-3-6(7)9/h2-4,12H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZPCMLIBUHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=NO)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C(=N/O)/N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,2-Dimethyl-N-[2-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethyl]-propionamide](/img/structure/B6318593.png)



